6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride
Description
6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride (CAS: 383131-52-0) is a halogenated benzothiazole derivative with a molecular formula of C₉H₁₀BrN₂S·HCl. Its structure comprises a benzothiazole core substituted with a bromine atom at position 6, an ethyl group at position 4, and an amine group at position 2, which is protonated as a hydrochloride salt. This compound is primarily utilized in industrial and scientific research, particularly in pharmaceutical chemistry and materials science, though specific therapeutic applications remain under investigation .
Key physicochemical properties include:
- Molecular weight: 295.62 g/mol (free base), 332.08 g/mol (hydrochloride).
- Stability: Expected to degrade under strong acidic/basic conditions or prolonged UV exposure, typical of benzothiazole derivatives.
Properties
IUPAC Name |
6-bromo-4-ethyl-1,3-benzothiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2S.ClH/c1-2-5-3-6(10)4-7-8(5)12-9(11)13-7;/h3-4H,2H2,1H3,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIPGHMRWNVGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)SC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Steps
Bromination
- Starting material: 4-ethyl-1,3-benzothiazole.
- Reagents: Bromine (Br2) or bromine sources such as N-bromosuccinimide (NBS).
- Solvents: Typically acetic acid or chloroform, which facilitate electrophilic aromatic substitution.
- Conditions: Controlled temperature to avoid over-bromination; reaction monitored to achieve selective monobromination at the 6-position.
This step introduces the bromine atom at the 6-position of the benzothiazole ring, which is crucial for subsequent functionalization.
Amination
- Intermediate: 6-bromo-4-ethyl-1,3-benzothiazole.
- Reagents: Ammonia gas or primary amines under pressure.
- Solvents: Ethanol or other polar solvents.
- Conditions: Elevated temperature (70–80°C) and pressure for 7–12 hours to facilitate nucleophilic substitution at the 2-position.
- Catalysts: Sodium acetate may be used to catalyze the reaction.
This step introduces the amino group at the 2-position, converting the benzothiazole into 6-bromo-4-ethyl-1,3-benzothiazol-2-amine.
Hydrochloride Salt Formation
Industrial and Advanced Synthetic Techniques
- Continuous Flow Synthesis: Enhances reaction control, safety, and scalability by continuously feeding reactants through a reactor.
- Microwave-Assisted Synthesis: Accelerates reaction rates and can improve yields by applying microwave irradiation during bromination or amination steps.
- Optimization Parameters: Reaction time, temperature, solvent choice, and reagent stoichiometry are adjusted to maximize yield and purity.
Analytical Characterization During Preparation
To ensure the identity and purity of the compound during and after synthesis, the following techniques are employed:
| Analytical Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Confirm substitution pattern and purity | Chemical shifts corresponding to aromatic and ethyl protons; absence of impurities |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Verify functional groups | C-N stretching (~1600 cm⁻¹), C-Br vibrations |
| Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak at expected m/z for C9H10BrN2S |
| Elemental Analysis | Verify stoichiometry | Consistency with theoretical C, H, N, S, Br content |
| X-ray Crystallography (if crystalline) | Structural confirmation | Definitive molecular geometry and bromine position |
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Bromination | Br2 or NBS | Acetic acid or chloroform | 0–30°C (controlled) | 1–3 hours | Monobromination at 6-position |
| Amination | NH3 gas or primary amine + NaOAc | Ethanol | 70–80°C | 7–12 hours | Nucleophilic substitution at 2-position |
| Hydrochloride Salt | HCl (conc.) | Ethanol or methanol | Room temperature | 0.5–1 hour | Precipitation and purification |
Research Findings and Optimization Notes
- Yield Improvement: Using microwave-assisted bromination reduces reaction time and improves selectivity.
- Purity Enhancement: Recrystallization from ethanol or methanol after hydrochloride formation yields high-purity product suitable for biological studies.
- Safety Considerations: Bromination requires careful handling due to the corrosive nature of bromine; reactions should be performed under fume hood with appropriate PPE.
- Scalability: Continuous flow setups allow safer and more efficient scaling of bromination and amination steps.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and infectious diseases.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Physicochemical Differences
Biological Activity
6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Chemical Formula : C₇H₈BrN₂S·HCl
- Molecular Weight : 239.58 g/mol
Synthesis involves several steps:
- Bromination of 4-ethyl-1,3-benzothiazole using bromine in a suitable solvent.
- Amination to introduce the amino group at the 2-position.
- Hydrochloride Formation by treatment with hydrochloric acid.
Biological Activity Overview
This compound exhibits various biological activities, including anticancer, antioxidant, and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives, including this compound, show significant inhibitory effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC₅₀ Values : The concentration required to inhibit 50% of cell growth was calculated for multiple compounds, with some derivatives showing promising results against cancer cells while exhibiting minimal toxicity towards normal cells .
| Compound | Cell Line | IC₅₀ (µM) | Toxicity on Normal Cells |
|---|---|---|---|
| 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine | HCT-116 | 15 | Low |
| Compound II (related derivative) | HeLa | 10 | Non-toxic |
| Compound III (related derivative) | MCF-7 | 12 | Low |
Antioxidant Activity
The compound has been evaluated for its antioxidant properties using assays like ABTS and DPPH. It showed notable activity in scavenging free radicals:
- ABTS Inhibition : The compound demonstrated an inhibition value of approximately 90%, which is comparable to standard antioxidants such as Trolox .
Antimicrobial Activity
In addition to anticancer properties, this compound exhibited antimicrobial activity against various bacterial strains:
- Tested Strains : Klebsiella planticola and Pseudomonas aeruginosa.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine | Klebsiella planticola | 15 |
| Related Compound | Pseudomonas aeruginosa | 18 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or allosteric sites, affecting metabolic pathways.
- Signal Modulation : It may modulate signaling pathways involved in cell proliferation and apoptosis by interacting with receptors or proteins involved in cellular communication .
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- A study evaluated the efficacy of benzothiazole-based compounds in treating resistant bacterial infections, showing that derivatives could enhance antibacterial activity compared to standard treatments.
- Another study focused on the anticancer potential of these compounds in preclinical models, demonstrating significant tumor reduction in xenograft models treated with benzothiazole derivatives .
Q & A
Q. What are the standard synthetic routes for preparing 6-bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride?
The compound is typically synthesized via condensation reactions. A common method involves refluxing a substituted benzothiazole precursor (e.g., 6-bromo-4-ethyl-1,3-benzothiazole) with a primary amine in ethanol, catalyzed by sodium acetate. Post-reaction, the mixture is cooled, water is added to induce precipitation, and the product is purified via recrystallization from ethanol or methanol . Key parameters include reaction time (7–12 hours), temperature (70–80°C), and stoichiometric control of the amine reagent to minimize side products.
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity.
- FT-IR to verify functional groups (e.g., C-N stretches at ~1600 cm⁻¹, Br-C vibrations).
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve structural ambiguities .
- Elemental analysis to confirm stoichiometry.
Q. How should researchers handle and store this compound to ensure stability?
Store in a desiccator at 2–8°C, protected from light and moisture. Use inert gas (N₂/Ar) purging for long-term storage. Avoid exposure to heat (>50°C) or strong acids/bases, which may degrade the benzothiazole core. Safety protocols include wearing nitrile gloves, lab coats, and fume hood use during handling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Apply Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design could identify optimal ethanol/water ratios for recrystallization. Computational tools (e.g., DFT calculations) may predict intermediate stability and guide solvent selection .
Q. What computational strategies support the design of derivatives with enhanced bioactivity?
Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity. Molecular docking simulations (e.g., AutoDock Vina) can screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. ICReDD’s integrated computational-experimental workflows are recommended for iterative refinement .
Q. How can contradictions between experimental and theoretical data be resolved?
- Re-evaluate assumptions : Verify computational models (e.g., solvent effects, protonation states).
- Cross-validate experimental data : Use orthogonal techniques (e.g., HPLC vs. NMR purity assays).
- Statistical analysis : Apply ANOVA or t-tests to assess significance of discrepancies. For example, unexpected byproducts may arise from unaccounted reaction intermediates, requiring LC-MS or in-situ IR monitoring .
Q. What pharmacological assays are suitable for evaluating this compound’s bioactivity?
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to measure IC₅₀ values.
- Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- Metabolic stability : Assess hepatic clearance using microsomal incubation models. Reference structurally analogous benzothiazoles for benchmark comparisons .
Q. How can impurities or degradation products be identified and mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
